molecular formula C12H7Cl3O B6331988 2-Chloro-4-(2,5-dichlorophenyl)phenol CAS No. 78143-73-4

2-Chloro-4-(2,5-dichlorophenyl)phenol

Cat. No.: B6331988
CAS No.: 78143-73-4
M. Wt: 273.5 g/mol
InChI Key: LLQHJUZTHZXMLK-UHFFFAOYSA-N
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Description

Contextualizing 2-Chloro-4-(2,5-dichlorophenyl)phenol within Halogenated Phenolic Compound Research

Halogenated phenolic compounds are a class of organic molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds have been the subject of extensive research due to their widespread use and presence in the environment. organic-chemistry.org They are utilized as intermediates in the manufacturing of a variety of products, including pesticides, biocides, dyes, and pharmaceuticals. organic-chemistry.org The introduction of halogen atoms to the phenolic structure can significantly alter the compound's chemical and physical properties, such as its acidity, reactivity, and biological activity.

This compound belongs to a more specific subgroup known as polychlorinated diphenyl ethers (PCDEs) or their precursors, which are structurally similar to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-furans (PCDFs). nih.gov PCDEs themselves have seen use as flame retardants and plasticizers. nih.gov The study of compounds like this compound is often driven by the need to understand the environmental fate and toxicological profiles of this broad class of chemicals. organic-chemistry.org

The synthesis of such complex chlorinated phenols can be challenging. Traditional methods for the preparation of dichlorophenols often involve the direct chlorination of phenol, which can lead to a mixture of isomers. wikipedia.org More advanced synthetic routes, such as the Ullmann condensation or Suzuki-Miyaura coupling, are employed to create the ether linkage or the biaryl structure found in more complex halogenated phenolic compounds. mdpi.comresearchgate.net The Ullmann condensation, for instance, involves a copper-catalyzed reaction to form diaryl ethers from aryl halides and phenols, a method that has been refined over the years to proceed under milder conditions. organic-chemistry.orgnih.govmdpi.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is another powerful tool for creating carbon-carbon bonds between aryl groups, which could be instrumental in synthesizing the biphenyl (B1667301) core of this molecule. researchgate.netmdpi.comgoogle.com

Interdisciplinary Significance of this compound Studies

The study of this compound and its relatives holds significance across multiple scientific disciplines:

Environmental Science: The persistence and potential for bioaccumulation of halogenated phenolic compounds are of major concern. organic-chemistry.org Research in this area focuses on their detection in various environmental matrices, understanding their transport and transformation, and developing remediation strategies. researchgate.net

Toxicology: The toxic effects of chlorinated phenols are well-documented, with some being classified as potential human carcinogens. organic-chemistry.org Studies often investigate their impact on living organisms, including mechanisms of toxicity at the cellular and molecular levels. organic-chemistry.org

Analytical Chemistry: The development of sensitive and selective analytical methods is crucial for monitoring these compounds in the environment and in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are often employed.

Synthetic Chemistry: The synthesis of specific congeners of halogenated phenolic compounds is essential for toxicological studies and for use as analytical standards. mdpi.com This drives the development of novel and efficient synthetic methodologies. mdpi.comresearchgate.net

The properties of this compound are not extensively documented in publicly available literature, but can be inferred from its structure and comparison with related compounds.

Interactive Data Table: Physicochemical Properties of Structurally Related Dichlorophenols

Property2,4-Dichlorophenol (B122985)2,5-Dichlorophenol (B122974)
CAS Number 120-83-2583-78-8
Molecular Formula C₆H₄Cl₂OC₆H₄Cl₂O
Molecular Weight 163.0 g/mol 163.0 g/mol
Melting Point 45 °C58 °C
Boiling Point 210 °C211.6 °C
Water Solubility Slightly solubleSlightly soluble
Data sourced from publicly available chemical databases.

Current Research Frontiers and Knowledge Gaps for this compound

A significant knowledge gap exists in the scientific literature regarding the specific properties, biological effects, and environmental fate of this compound (CAS Number: 78143-73-4). While the broader class of halogenated phenols has been studied, this particular congener remains largely uncharacterized.

Current research frontiers that would be relevant for this compound include:

Advanced Synthesis: Developing stereoselective and high-yield synthetic routes to produce pure this compound for use as an analytical standard and for toxicological testing. This would likely involve modern cross-coupling reactions. researchgate.net

Toxicological Assessment: Investigating the potential toxicity of this compound, including its endocrine-disrupting capabilities, which are a known concern for other halogenated phenols. Studies could explore its interaction with cellular receptors, such as the aryl hydrocarbon receptor. researchgate.net

Metabolism and Degradation: Elucidating the metabolic pathways of this compound in various organisms and its degradation pathways in the environment, whether through biotic or abiotic processes like photolysis. researchgate.net

Detection and Monitoring: Creating and validating sensitive analytical methods for the detection and quantification of this specific isomer in environmental and biological samples to assess potential exposure.

The primary knowledge gap is the near-complete absence of empirical data for this compound. Future research would need to address these fundamental aspects to understand its potential impact on the environment and human health.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQHJUZTHZXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347591
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78143-73-4
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 2,5 Dichlorophenyl Phenol and Its Analogues

Established Synthetic Pathways for 2-Chloro-4-(2,5-dichlorophenyl)phenol and Related Halogenated Phenols

The synthesis of this compound, a polychlorinated biphenyl (B1667301) phenol (B47542), is not typically achieved through a single, direct reaction but rather via multi-step sequences involving the formation of key precursors and subsequent cross-coupling. The primary strategies for constructing the core biphenyl structure of halogenated phenols are the Suzuki-Miyaura coupling and the Ullmann condensation.

Precursor Synthesis: The synthesis begins with the preparation of appropriately substituted precursors. For instance, 2,5-dichlorophenol (B122974) can be prepared from p-dichlorobenzene via a sequence involving Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis. google.com Another route involves the diazotization and hydrolysis of 2,5-dichloroaniline. google.com Similarly, 2,4-dichlorophenol (B122985) can be synthesized through the regioselective chlorination of phenol using catalysts like aluminum chloride with sulfuryl chloride or a mixed catalyst system of boric acid, diphenyl sulfide, and ferric chloride. chemicalbook.comgoogle.com Hydrolysis of halogenated anilines under acidic conditions in a biphasic system with a phase-transfer catalyst also represents a viable method for producing halogenated phenol precursors. google.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for forming C-C bonds between aryl halides and arylboronic acids. researchgate.net To synthesize the target compound, one plausible route involves the coupling of (2,5-dichlorophenyl)boronic acid with a 2-chloro-4-halophenol (e.g., 4-bromo-2-chlorophenol). The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₃PO₄ or Cs₂CO₃, and a suitable solvent system like dioxane/water. acs.org The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. mdpi.com

Ullmann Condensation/Reaction: The Ullmann reaction is a classic copper-catalyzed method for forming aryl-aryl bonds or aryl-ether bonds. wikipedia.orgorganic-chemistry.org The synthesis of symmetric biaryls can be achieved by coupling an aryl halide with an excess of copper at high temperatures. organic-chemistry.org For an unsymmetrical biphenyl phenol, a modified Ullmann-type approach could be envisioned, potentially involving the coupling of 1-bromo-2,5-dichlorobenzene with a 2-chloro-4-phenoxide. However, traditional Ullmann reactions often require harsh conditions, including high temperatures (>200 °C) and polar solvents like DMF or nitrobenzene, which can limit their applicability. wikipedia.org Modern advancements have introduced soluble copper catalysts with ligands that allow for milder reaction conditions. mdpi.comnih.gov

Design and Synthesis of Novel this compound Derivatives and Structurally Related Analogues

The design and synthesis of novel derivatives of this compound are driven by the need to explore structure-activity relationships in various chemical and biological contexts. The synthetic methodologies used are primarily extensions of the cross-coupling reactions used for the parent compound, allowing for the introduction of diverse functional groups.

Modification via Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is exceptionally well-suited for creating libraries of analogues. By varying the substitution patterns on either the arylboronic acid or the aryl halide partner, a wide range of derivatives can be accessed. For example, coupling various substituted phenylboronic acids with a 4-bromo-2-chlorophenol (B165030) core would yield a series of 4-aryl-2-chlorophenol derivatives. acs.org A study on the synthesis of novel fluorinated biphenyl compounds demonstrated the successful coupling of 1-bromo-3,4-difluorobenzene with various arylboronic acids using a Pd(PPh₃)₄ catalyst, achieving excellent yields. acs.org This highlights the robustness of the method for creating halogenated analogues.

Synthesis of Functionalized Ligands: Research into catalyst development has also spurred the synthesis of complex biphenyl structures. An improved one-pot procedure for making functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org This approach could be adapted to create novel phosphine-containing analogues of the target phenol.

Bio-inspired Synthesis: Innovative approaches include the use of biocatalysis. Flavin-dependent halogenases, for example, can perform highly specific halogenation reactions on aromatic substrates. dtu.dk While not yet applied to this specific compound, such enzymatic methods could offer pathways to novel, selectively halogenated biphenyl phenols in the future. Additionally, biomimetic iron-porphyrin catalysts have been shown to catalyze the oxidative co-polymerization of pentachlorophenol (B1679276) with humic substances, suggesting a potential route for creating larger, more complex structures. nih.gov

Interactive Data Table: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventConditionsYield (%)Reference
1-bromo-3,4-difluorobenzene4-(tert-butyl)phenylboronic acidPd(PPh3)4 (1.5)K3PO4Dioxane/H2O105 °C, 8.5 h78 (avg) acs.org
Bromo-substituted benzyl (B1604629) esterPhenylboronic acidPdCl2/dppfK3PO4Toluene/H2O100 °C, 24 h~90 acs.org
Aryl TosylatesPhenylboronic acidtrans-NiCl(o-Tol)(PCy3)2 (3)K3PO4·3H2OTHF/H2ORTGood to Excellent mdpi.com
o-Iodophenolp-Phenol boronic acidPd/CNa2CO3H2ORefluxLow acs.org

Reaction Mechanisms and Selectivity in the Synthesis of Biphenyl Phenolic Structures

Understanding the reaction mechanisms and the factors governing selectivity is crucial for optimizing the synthesis of complex molecules like this compound.

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps: rsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step.

Transmetalation: The organoboron reagent, activated by a base, transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: This final step involves the elimination of the biphenyl product (Ar-Ar') from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Selectivity in this reaction is influenced by both steric and electronic factors. For instance, the coupling of halophenols with phenol boronic acids showed that accessing certain isomers, like 2,4'-biphenol, can be particularly difficult, likely due to steric hindrance and electronic effects influencing the oxidative addition or reductive elimination steps. acs.org The choice of ligand on the palladium catalyst is also critical, as bulky phosphine (B1218219) ligands can influence the rate and selectivity of the reaction steps. orgsyn.org

Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is more debated than that of the Suzuki coupling. For the formation of biaryl ethers, a proposed mechanism involves the reaction of a copper(I) alkoxide with an aryl halide. wikipedia.org For C-C bond formation, the classic mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the biaryl product. organic-chemistry.org Kinetic studies in C-N coupling reactions support this pathway involving Cu(III) intermediates. wikipedia.org However, other work suggests that the reaction may not involve free aryl radical intermediates. nih.gov The high temperatures traditionally required suggest a high activation energy barrier, which modern ligand-accelerated catalysis aims to lower. mdpi.comnih.gov

Catalytic Approaches in the Synthesis of Halogenated Biphenyl Phenols

The choice of catalyst is paramount in the synthesis of halogenated biphenyl phenols, dictating the reaction's efficiency, selectivity, and substrate scope.

Palladium-Based Catalysts: Palladium complexes are the workhorses of modern cross-coupling chemistry for biphenyl synthesis. researchgate.net Catalytic systems often consist of a palladium source, like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a ligand. rsc.orgorgsyn.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or bulky tri(o-tolyl)phosphine, are common. orgsyn.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can promote the coupling of even challenging substrates due to their strong electron-donating properties. mdpi.com Heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier separation and recycling, which is beneficial for greener synthesis. acs.org

Copper-Based Catalysts: For Ullmann-type reactions, copper is the essential catalyst. wikipedia.org Historically, this involved using stoichiometric amounts of copper powder. nih.gov Modern methods employ catalytic amounts of a copper(I) salt, such as CuI, often in combination with a ligand like phenanthroline or picolinic acid, which stabilizes the copper intermediates and facilitates the catalytic cycle under milder conditions. wikipedia.orgmdpi.com The use of copper nanoparticles (Cu-NPs) has also been explored, sometimes in conjunction with microwave irradiation to accelerate the reaction. mdpi.com

Nickel-Based Catalysts: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. mdpi.com Nickel-based systems, often with phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), have proven effective for the Suzuki-Miyaura coupling of phenol derivatives, such as aryl tosylates and carbamates. mdpi.commdpi.com A key advantage is their ability to activate the relatively inert C-O bond of phenol ethers or esters, expanding the range of possible electrophiles beyond aryl halides. mdpi.com

Other Catalytic Systems: Research continues to explore novel catalytic systems. Ruthenium-catalyzed protocols have been developed for the direct Suzuki-Miyaura cross-coupling of free phenols, activating the C-O bond without prior derivatization. rsc.orgresearchgate.net This represents a significant step towards more atom-economical syntheses.

Interactive Data Table: Comparison of Catalytic Systems for Biphenyl Synthesis
Catalyst TypeMetal CenterTypical LigandsKey AdvantagesCommon ReactionsReference
HomogeneousPalladium (Pd)Phosphines (PPh3, PCy3), NHCsHigh activity, mild conditions, broad scopeSuzuki, Stille, Heck, Negishi rsc.org
HomogeneousCopper (Cu)Phenanthroline, Picolinic AcidCost-effective, good for C-O/C-N couplingUllmann, Goldberg wikipedia.orgmdpi.com
HomogeneousNickel (Ni)Phosphines (PCy3), NHCsCost-effective, activates C-O bondsSuzuki (with phenol derivatives) mdpi.commdpi.com
HeterogeneousPalladium (Pd)None (supported on Carbon)Recyclable, easy separationSuzuki, Homocoupling acs.org
HomogeneousRuthenium (Ru)Cyclopentadienyl (Cp)Direct activation of free phenolsSuzuki, Hiyama rsc.org

Environmental Behavior and Transformation Mechanisms of 2 Chloro 4 2,5 Dichlorophenyl Phenol

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2-Chloro-4-(2,5-dichlorophenyl)phenol, key abiotic mechanisms include photochemical transformations and various chemical degradation pathways.

Photochemical reactions, driven by sunlight, can be a significant degradation pathway for phenolic compounds in the environment. Research has shown that the photoionization of phenol (B47542) is significantly accelerated at the air-water interface compared to the bulk aqueous phase, suggesting that surface-level reactions are crucial for its atmospheric and aquatic degradation. nih.gov This process is likely to influence the transformation of chlorinated phenols as well. In the atmospheric aqueous phase, chlorophenols can undergo photochemical transformation in the presence of superoxide (B77818) anion radicals. researchgate.net For instance, studies on related compounds like 2,6-dichlorophenol (B41786) have identified products such as 2-chlorophenol (B165306), 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-hydroquinone, and 3-chlorocatechol, indicating that a series of dechlorination and oxidation steps occur. researchgate.net

The chemical degradation of this compound can occur through hydrolysis, oxidation, and reduction. While specific data on this exact compound is limited, the behavior of similar chlorophenols provides insight into these processes.

Hydrolytic Transformations: Hydrolysis is generally a slow process for chlorophenols under typical environmental pH and temperature conditions. However, under specific conditions, such as in the presence of certain catalysts or at elevated temperatures, hydrolysis can contribute to their degradation.

Oxidative Transformations: Advanced oxidation processes (AOPs) have been shown to be effective in degrading chlorophenols. mdpi.com These processes generate highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) that can attack the aromatic ring, leading to its cleavage and mineralization. mdpi.com The presence of other inorganic anions in water, such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and carbonate (CO₃²⁻), can influence the efficiency of these oxidative processes. mdpi.com For example, chloride ions can have an inhibitory effect, while nitrate and carbonate ions may enhance degradation under certain conditions. mdpi.com

Reductive Transformations: Reductive dechlorination is a key transformation pathway for polychlorinated phenols, especially under anaerobic conditions. nih.gov This process involves the removal of chlorine atoms from the aromatic ring, leading to less chlorinated and often less toxic intermediates. For instance, the reductive dechlorination of 2,4-dichlorophenol (B122985) has been shown to yield monochlorophenols and ultimately phenol. nih.gov This process can be facilitated by various reducing agents and catalysts, including nanoscale zero-valent iron (nZVI). nih.gov

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of chlorophenols from the environment. Various bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy.

The microbial degradation of chlorophenols can proceed through different pathways depending on the microorganism and the environmental conditions (aerobic or anaerobic).

Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring, followed by ring cleavage. For example, the degradation of 2,4-dichlorophenol (2,4-DCP), a related compound, is initiated by a hydroxylase enzyme that converts it to 3,5-dichlorocatechol. nih.gov This catechol is then susceptible to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. nih.govuni-stuttgart.de

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also been shown to degrade 2,4-DCP. The degradation pathway involves oxidative dechlorination steps mediated by peroxidases, leading to the formation of benzoquinones and hydroquinones. nih.gov These intermediates are further transformed, ultimately resulting in ring cleavage and the formation of smaller organic acids like malonic acid. nih.gov

Under anaerobic conditions, reductive dechlorination is the primary initial step. nih.gov Microorganisms can sequentially remove chlorine atoms, leading to the formation of less chlorinated phenols, which may then be further degraded. nih.gov For example, 2,3,5,6-tetrachlorophenol (B165523) can be reductively dechlorinated to 2,3,5-trichlorophenol. nih.gov

A variety of metabolites have been identified from the microbial transformation of different chlorophenols. For instance, the biotransformation of 4-chloro-2-nitrophenol (B165678) by a marine Bacillus species yielded 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and 5-chloro-2-methylbenzoxazole. nih.gov

Specific enzymes play a crucial role in the biodegradation of chlorophenols. Key enzymes include:

Monooxygenases and Dioxygenases: These enzymes are responsible for the initial hydroxylation of the phenolic ring, a critical step in aerobic degradation pathways. For example, 2,4-dichlorophenol-hydroxylase catalyzes the conversion of 2,4-DCP to 3,5-dichlorocatechol. nih.gov

Peroxidases: Lignin (B12514952) peroxidases and manganese peroxidases, produced by white-rot fungi, are key enzymes in the oxidative degradation of chlorophenols. nih.gov They can oxidize the phenolic compounds, leading to dechlorination and the formation of quinone intermediates. nih.gov

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a process known as dehalogenation. Reductive dehalogenases are particularly important in anaerobic degradation pathways. nih.gov

Laccases: Laccases are another class of enzymes, found in fungi and some bacteria, that can oxidize a wide range of phenolic compounds, including chlorophenols. nih.gov The degradation efficiency of laccases can vary depending on the position of the chlorine substituents on the phenol ring. nih.gov

The following table summarizes some of the key enzymes involved in chlorophenol degradation and their functions.

Enzyme ClassSpecific Enzyme ExampleFunction in Chlorophenol DegradationReference
Monooxygenases 2,4-Dichlorophenol-hydroxylaseHydroxylation of the aromatic ring nih.gov
Peroxidases Lignin Peroxidase, Manganese PeroxidaseOxidative dechlorination, formation of quinone intermediates nih.gov
Dehalogenases Reductive DehalogenaseRemoval of chlorine atoms from the aromatic ring nih.gov
Laccases LaccaseOxidation of phenolic compounds nih.gov

Several factors can influence the rate and extent of biodegradation of chlorophenols in the environment:

Compound Structure: The number and position of chlorine atoms on the phenol ring significantly affect its biodegradability. Generally, the more chlorinated the phenol, the more resistant it is to degradation.

Microbial Community: The presence of microbial populations adapted to degrading chlorinated compounds is essential for efficient removal. Acclimatization of microbial cultures to chlorophenols can enhance the rate and extent of biodegradation. thescipub.com

Nutrient Availability: The presence of other carbon and energy sources can influence the degradation of chlorophenols. In some cases, the presence of an easily degradable substrate like phenol can inhibit the degradation of more complex chlorophenols, as microorganisms may preferentially utilize the simpler compound. psu.edunih.gov

Environmental Conditions:

pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical form of the chlorophenol. Optimal pH ranges for degradation have been identified for various microorganisms. thescipub.com For example, the degradation of 2,4-DCP by immobilized P. putida was found to be optimal at a pH of 5.0. thescipub.com

Temperature: Temperature affects microbial growth and enzyme kinetics. There is an optimal temperature range for the biodegradation of chlorophenols by specific microorganisms. thescipub.com For instance, the optimal temperature for 2,4-DCP degradation by P. putida was found to be 32.6°C. thescipub.com

Oxygen Availability: Aerobic and anaerobic conditions lead to different degradation pathways. The availability of oxygen is a critical factor determining which pathway will dominate.

Initial Contaminant Concentration: High concentrations of chlorophenols can be toxic to microorganisms, inhibiting their degradation activity. thescipub.com However, some adapted microbial strains can tolerate and degrade high concentrations of these compounds. researchgate.net

The following table summarizes the optimal conditions for the degradation of 2,4-Dichlorophenol by P. putida.

ParameterOptimal ValueReference
Temperature 32.6°C thescipub.com
pH 5.0 thescipub.com
Initial DCP Concentration 70.5 mg L⁻¹ thescipub.com

Environmental Distribution, Occurrence, and Formation of this compound

The environmental presence of chlorinated phenols, including this compound, is a result of both direct and indirect sources. Understanding their distribution and formation is crucial for assessing their environmental impact.

Chlorinated phenols are primarily of anthropogenic origin, entering the environment through various industrial and agricultural activities. nih.gov They are used as intermediates in the manufacturing of a wide range of products, including pesticides, herbicides, dyes, and pharmaceuticals. nih.gov For instance, 2,4-dichlorophenol (2,4-DCP), a related compound, is a precursor in the production of the herbicide 2,4-D and the antiseptic bithionol. Another significant source is the bleaching of wood pulp in paper mills, where chlorine-based bleaching agents react with lignin to form chlorinated phenols. nih.gov

The widespread use of pesticides containing chlorinated phenols has also contributed to their environmental distribution. nih.gov Although the use of some chlorinated phenols, like 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), has been restricted in many countries, they are still utilized as fungicides for wood and leather treatment in some parts of the world. nih.gov

The presence of chlorinated phenols in aquatic environments is a significant concern due to their potential toxicity to aquatic life and humans. nih.gov Advanced analytical techniques are employed to detect and quantify these compounds in surface water and drinking water. 2,4-DCP has been detected in various water sources, and its presence is often an indicator of industrial pollution or agricultural runoff. epa.gov

The United States Environmental Protection Agency (EPA) has established ambient water quality criteria for some chlorinated phenols to protect aquatic life and human health. epa.gov For 2,4-dichlorophenol, the criterion for the protection of public health is based on both toxicity and organoleptic (taste and odor) effects. epa.gov The estimated level for controlling undesirable taste and odor in ambient water is 0.3 µg/l. epa.gov

Monitoring programs are in place in many regions to assess the levels of chlorinated phenols in drinking water. The formation of these compounds can occur during water treatment processes, particularly during chlorination, where residual phenol in the raw water can react with chlorine. epa.gov

Chlorinated phenols can accumulate in soil and sediment through various pathways, including atmospheric deposition, runoff from contaminated sites, and the application of pesticides. Their fate in these compartments is influenced by factors such as soil type, organic matter content, pH, and microbial activity.

Some chlorinated phenols are persistent in the environment and can be transported over long distances. nih.gov Their sorption to soil and sediment particles can reduce their bioavailability but also prolong their persistence. Microbial degradation is a key process in the breakdown of chlorinated phenols in soil and sediment, although the rate of degradation can vary significantly depending on the specific compound and environmental conditions. epa.gov

A significant source of chlorinated phenols in the environment is their formation as unintended by-products of various industrial processes. The synthesis of certain chemicals can lead to the generation of chlorinated phenol isomers as impurities. For example, the production of the herbicide 2,4,5-T from 2,4,5-trichlorophenol was notoriously associated with the formation of the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Chlorinated phenols can also be formed in the environment through the transformation of other pollutants. The atmospheric degradation of some chlorinated hydrocarbons can lead to the formation of chlorophenols. Furthermore, as mentioned earlier, the chlorination of water and wastewater containing phenolic compounds can result in the formation of various chlorinated phenols. epa.gov

Environmental Transport and Partitioning Phenomena

The environmental transport and partitioning of this compound and other chlorinated phenols are governed by their physicochemical properties. Key properties influencing their behavior include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Chlorinated phenols exhibit a range of water solubilities, with solubility generally decreasing as the degree of chlorination increases. epa.gov Their partitioning between water and organic phases, such as sediment and biota, is a critical factor in their environmental distribution. The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is often used to predict its potential for bioaccumulation in organisms.

The transport of chlorinated phenols in the environment can occur through various media, including water, air, and soil. In aquatic systems, they can be transported in both dissolved and particulate-bound forms. Volatilization from water surfaces can also be a significant transport pathway for some of the less chlorinated phenols. In the atmosphere, they can be transported over long distances before being deposited back to land or water.

Advanced Analytical Approaches for the Detection and Quantification of 2 Chloro 4 2,5 Dichlorophenyl Phenol

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for the separation of 2-Chloro-4-(2,5-dichlorophenyl)phenol from complex matrices and for its individual quantification. Both gas and liquid chromatography, coupled with selective detectors, provide the necessary resolving power and sensitivity.

Gas Chromatography (GC) with Selective Detection Modes

Gas chromatography is a primary technique for the analysis of persistent organic pollutants like chlorinated phenols. For a semi-volatile compound such as this compound, GC offers high-resolution separation. The choice of detector is critical for achieving the required selectivity and sensitivity.

Common GC Detectors:

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it particularly suitable for the detection of chlorinated molecules like this compound. nih.govpotravinarstvo.com This detector offers excellent sensitivity for trace-level analysis. potravinarstvo.comresearchgate.net

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides both high sensitivity and structural information, allowing for definitive identification. thermofisher.com GC-MS is a powerful tool for the analysis of complex environmental samples. thermofisher.com

Often, a derivatization step is employed to improve the volatility and chromatographic behavior of phenolic compounds. However, for some analyses, underivatized phenols can also be analyzed directly.

A typical GC method for analyzing related polychlorinated biphenyls involves a capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, and a temperature-programmed oven to ensure the effective separation of congeners. researchgate.net

Table 1: Illustrative GC Conditions for the Analysis of Complex Chlorinated Compounds

ParameterValueSource
Column Capillary column (e.g., 60 m × 0.25 mm) researchgate.net
Stationary Phase 5% diphenyl / 95% dimethyl polysiloxane researchgate.net
Injection Mode Splitless researchgate.net
Carrier Gas Nitrogen or Helium researchgate.net
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) nih.govpotravinarstvo.comthermofisher.com
Temperature Program Initial temp. 70°C, hold for 1 min, then ramp researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds, and it is particularly useful for those that may be thermally labile or require derivatization for GC analysis. scirp.orgscielo.br Reversed-phase HPLC is the most common mode for this class of compounds.

Key HPLC Components for Analysis:

Reversed-Phase Columns: C18 or C8 columns are typically used for the separation of chlorophenols and related compounds. scielo.brhamiltoncompany.com

Mobile Phase: A gradient of an aqueous buffer (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed to achieve optimal separation. scielo.brhamiltoncompany.com

Detection Systems:

UV-Visible Detector: Phenolic compounds exhibit UV absorbance, allowing for their detection. scirp.org The use of a diode-array detector (DAD) can provide spectral information to aid in peak identification. scielo.br

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers very high selectivity and sensitivity, which is crucial for complex matrices. scielo.br

For enhanced sensitivity and specificity with UV detection, pre-column derivatization can be utilized. scirp.orgscirp.org

Table 2: Representative HPLC Conditions for Phenylphenol Analysis

ParameterValueSource
Column Reversed-phase C18 scielo.br
Mobile Phase Acetonitrile/Water Gradient hamiltoncompany.com
Detector Diode-Array Detector (DAD) or Mass Spectrometer (MS) scielo.br
Flow Rate 0.2 - 1.0 mL/min scielo.br
Injection Volume 10 - 100 µL scielo.br

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or HPLC-MS), is a cornerstone for the identification of organic compounds. For this compound, MS provides the molecular weight and a characteristic fragmentation pattern.

The presence of multiple chlorine atoms results in a distinctive isotopic pattern for the molecular ion and its fragments, which is a powerful tool for confirming the presence of the compound. The isotopic abundance ratio for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) leads to a predictable pattern of peaks in the mass spectrum.

Table 3: Expected Mass Spectrometric Data for this compound

FeatureExpected Observation
Molecular Ion (M+) A cluster of peaks corresponding to the molecular formula C₁₂H₇Cl₃O, with the most abundant peak at m/z 284.
Isotopic Pattern A characteristic pattern due to the three chlorine atoms.
Key Fragment Ions Fragments corresponding to the loss of Cl, HCl, and CO, as well as ions from the cleavage of the phenyl-phenyl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be required to definitively confirm the structure of this compound.

¹H NMR: The ¹H NMR spectrum would show signals in the aromatic region (typically 6.5-8.0 ppm) for the protons on the two benzene (B151609) rings. chemicalbook.comspectrabase.com The chemical shifts and coupling constants of these protons would be influenced by the positions of the chlorine atoms and the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent-dependent. libretexts.org

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. chemicalbook.com The carbons attached to chlorine atoms and the hydroxyl group would have characteristic chemical shifts.

Due to the lack of symmetry in this compound, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum.

Table 4: Predicted NMR Spectral Features for this compound

NucleusPredicted Chemical Shift Range (ppm)Key FeaturesSource
¹H 6.5 - 8.0 (Aromatic H), 4.0 - 8.0 (Phenolic OH)Complex splitting patterns in the aromatic region. A broad singlet for the OH proton, which is exchangeable with D₂O. chemicalbook.comspectrabase.comlibretexts.org
¹³C 110 - 16012 distinct signals are expected. Carbons bonded to chlorine and oxygen will be significantly shifted. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. nist.govresearchgate.net Characteristic absorptions for C-Cl stretching would be observed in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations would appear around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.govoptica.orgresearchgate.netresearchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl stretching vibrations are also readily observed. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueSource
O-H Stretch 3200 - 3600FT-IR nist.govresearchgate.net
Aromatic C-H Stretch 3000 - 3100FT-IR, Raman nist.gov
Aromatic C=C Stretch 1400 - 1600FT-IR, Raman nist.gov
C-O Stretch 1180 - 1260FT-IR nist.gov
C-Cl Stretch 600 - 850FT-IR, Raman researchgate.net

Electrochemical Detection Strategies for Phenolic Compounds and their Derivatives

Electrochemical sensors have emerged as a powerful tool for the rapid and sensitive detection of phenolic compounds due to their operational simplicity, cost-effectiveness, and high sensitivity. rsc.orggoogle.com These sensors typically work by detecting the oxidation of the phenolic hydroxyl group on the surface of a modified electrode. The development of novel electrode materials is a key area of research to enhance the sensitivity and selectivity of these sensors.

For the detection of chlorophenols like 2,4-dichlorophenol (B122985) (2,4-DCP), various modified electrodes have been developed. For example, a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide (B78521) has been shown to effectively detect 2,4-DCP. rsc.org The modification enhances the electrochemically active surface area and improves the conductivity of the sensor. rsc.org Similarly, an electrochemical sensor based on a PEDOT:PSS/MWCNT aerogel has demonstrated high sensitivity for 2,4-DCP detection. google.com The performance of these sensors is often evaluated based on their linear range, detection limit, stability, and selectivity.

Molecularly imprinted polymers (MIPs) have also been utilized to create highly selective electrochemical sensors. An MIP-based sensor for 2,4-DCP was developed by creating a polymer with recognition sites specific to the target molecule, which allowed for its selective detection even in the presence of other similar chlorophenolic compounds. nih.gov The analytical performance of such electrochemical sensors is typically characterized by a linear response over a certain concentration range and a low limit of detection. nih.gov

Table 1: Performance of a Molecularly Imprinted Polymer (MIP) Sensor for 2,4-Dichlorophenol Detection nih.gov

ParameterValue
Linear Range5.0-100 μmol L⁻¹
Detection Limit1.6 μmol L⁻¹
Recoveries in Water Samples96.2-111.8%

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is a critical step in the analysis of trace levels of phenolic compounds from complex matrices such as environmental or biological samples. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and pre-concentrate the analyte to a level suitable for instrumental analysis. uj.ac.za

A variety of extraction techniques have been employed for chlorophenols, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), solid-phase microextraction (SPME), and single-drop microextraction (SDME). uj.ac.za The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Derivatization is another key strategy to improve the analytical performance for phenolic compounds, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. uj.ac.za Derivatization can enhance the volatility of the analyte for GC analysis, improve chromatographic separation, and increase the sensitivity of detection. For instance, silylating agents are sometimes used to derivatize the hydroxyl group of phenols. spectrabase.com

For LC-MS/MS analysis, derivatization can be used to introduce a tag that improves ionization efficiency. For example, derivatization of phenols with dansyl chloride has been shown to enhance the sensitivity of LC-ESI-MS/MS analysis. researchgate.net Another novel derivatizing agent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been developed for the analysis of phenolic compounds by LC-ESI-MS/MS, which improves their detection at trace levels. researchgate.net The reaction with DMISC converts the phenolic hydroxyl group into a sulfonate ester, which can be more readily ionized and detected. researchgate.net

The selection of an appropriate derivatization reagent and reaction conditions is crucial for achieving optimal analytical performance. Factors such as reaction time, temperature, and pH need to be optimized to ensure complete derivatization and avoid the formation of unwanted byproducts.

Molecular Level Interactions and Mechanistic Studies of 2 Chloro 4 2,5 Dichlorophenyl Phenol

Elucidation of Biochemical Pathways and Enzyme-Substrate Interactions in Degradation Processes

The biodegradation of chlorinated phenols in the environment is predominantly carried out by microorganisms. These processes involve a series of enzymatic reactions that break down the complex aromatic structure into simpler, less toxic compounds. The degradation of 2-Chloro-4-(2,5-dichlorophenyl)phenol is expected to follow similar pathways observed for other dichlorophenols, such as 2,4-dichlorophenol (B122985) (2,4-DCP).

Bacterial degradation of chlorophenols typically initiates with a hydroxylation step, catalyzed by monooxygenase enzymes. nih.gov This initial reaction introduces an additional hydroxyl group to the aromatic ring, making it more susceptible to subsequent cleavage. In the case of 2,4-DCP, this leads to the formation of catecholic derivatives. nih.gov Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes, which insert two oxygen atoms into the ring. nih.gov This ring-cleavage is a critical step, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the TCA cycle. nih.gov

Fungi, particularly those derived from marine environments, also demonstrate the capacity to degrade 2,4-DCP. nih.gov Similar to bacteria, the fungal degradation mechanism often involves an initial hydroxylation, followed by ring cleavage. nih.gov Some fungal strains have been shown to express catechol 1,2-dioxygenase, indicating an ortho-cleavage pathway for the breakdown of the aromatic ring. nih.gov

The specific enzymes involved in these degradation pathways exhibit distinct substrate specificities and kinetics. For instance, the degradation of phenolic compounds can be influenced by the presence of other substances. In a study with Pseudomonas putida, the degradation kinetics of phenol (B47542) and 4-chlorophenol (B41353) were described by the Haldane model, which accounts for substrate inhibition at high concentrations. mdpi.com

Interactive Table: Key Enzymes in Chlorophenol Degradation

Investigations of Molecular Binding to Biomacromolecules in Model Systems

Chlorinated phenols have been shown to bind to serum proteins, including albumin. nih.gov This binding can affect the distribution, metabolism, and excretion of the compound within an organism. The nature and strength of this binding are influenced by the physicochemical properties of the phenol, such as its lipophilicity and the position of the chlorine substituents.

A critical area of interaction is with enzymes. Halogenated phenols can act as inhibitors of various enzymes. For example, dietary polyphenols have been shown to interact with and modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics. nih.gov These interactions can be either reversible or irreversible and can lead to altered drug metabolism and potential toxicity. nih.govnih.gov Specifically, CYP3A4, a major human CYP enzyme, is known to be modulated by various polyphenols. nih.gov Given the structural similarities, it is plausible that this compound could also interact with and potentially inhibit CYP enzymes.

Furthermore, studies on other phenolic compounds have demonstrated their ability to interact with DNA. Chlorophenoxy herbicide transformation products have shown inhibitory activity on DNA. academicjournals.org The interaction with DNA raises concerns about potential genotoxic effects.

Cellular and Subcellular Responses to Halogenated Phenols in In Vitro Systems

The exposure of cells to halogenated phenols can trigger a cascade of cellular and subcellular responses, ultimately leading to cytotoxicity and genotoxicity. In vitro studies using various cell models have been instrumental in elucidating these effects.

Research on human red blood cells has shown that chlorinated phenols, including 2,4-DCP, can induce eryptosis, a form of suicidal erythrocyte death. nih.gov This process is characterized by phosphatidylserine (B164497) translocation to the outer membrane and an increase in cytosolic calcium levels. nih.gov Furthermore, these compounds were found to activate caspase-3 and calpain, key executioner proteins in apoptosis. nih.gov

In plant cells, such as those of Allium cepa (onion), 2-chlorophenol (B165306) and 2,4-DCP have been observed to induce chromosomal aberrations. academicjournals.org These abnormalities include chromosome stickiness, lagging chromosomes, and the formation of anaphase and telophase bridges. academicjournals.org Such findings indicate a clastogenic potential of these compounds. Moreover, these chlorophenols were found to affect the content of nucleic acids (DNA and RNA) in the cells. academicjournals.org

The cytotoxicity of phenolic derivatives has also been assessed using mouse 3T3 fibroblast cell lines. researchgate.net These studies have shown that the cytotoxic potency of phenols is likely dependent on the number and position of hydroxyl groups on the aromatic ring, suggesting that structural properties are a key determinant of their biological activity. researchgate.net

Interactive Table: In Vitro Effects of Chlorinated Phenols

Computational and Theoretical Investigations of 2 Chloro 4 2,5 Dichlorophenyl Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, FMO Analysis)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. For related molecules, the HOMO is often located on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack, while the LUMO may be distributed across the phenyl rings, suggesting sites for nucleophilic attack. researchgate.net The distribution of these orbitals in "2-Chloro-4-(2,5-dichlorophenyl)phenol" would be influenced by the positions of the chlorine atoms and the hydroxyl group, which in turn dictates its interaction with other molecules.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Dynamic Behavior

Molecular modeling and simulation are powerful tools for exploring the conformational landscape and dynamic behavior of "this compound". Conformational analysis is particularly important for this molecule due to the rotational freedom around the bond connecting the two phenyl rings. Different rotational isomers (conformers) can have distinct energy levels, and identifying the most stable conformer is key to understanding its prevalent structure.

Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's behavior over time, including the flexibility of the bond linking the phenyl rings and the interactions of the chlorine and hydroxyl substituents with their environment. researchgate.netnih.gov Such simulations are valuable for understanding how the molecule might behave in different solvents or interact with biological systems. For analogous compounds, MD simulations have been used to assess the stability of ligand-protein complexes, which can be indicative of potential biological activity. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, solubility, and lipophilicity (logP).

For a compound like "this compound", QSPR models could be developed to predict its environmental fate and transport. The presence of multiple chlorine atoms would significantly influence its lipophilicity and potential for bioaccumulation. By using descriptors that encode information about the molecular size, shape, and electronic properties, QSPR can offer reliable predictions of these important attributes without the need for experimental measurements. researchgate.net

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
2-Chloro-4-(2-methylbutan-2-yl)phenolC11H15ClO198.694.4
2-Chloro-4-(2,2-dimethylpropyl)phenolC11H15ClO198.694.2
2-Chloro-4-nitrophenolC6H4ClNO3173.552.3
2-Chloro-1-(2,4-dichlorophenyl)ethanolC8H7Cl3O225.52.9

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.govnih.gov XLogP3 is a computed measure of lipophilicity.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also be used to predict the spectroscopic properties of "this compound". Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra can aid in the identification and characterization of the compound. For example, DFT calculations can predict vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.netnih.gov Similarly, theoretical chemical shifts can be calculated and compared with experimental NMR data to confirm the molecular structure. researchgate.netnih.gov

Furthermore, computational chemistry can be employed to investigate potential reaction pathways for the synthesis or degradation of "this compound". By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of different chemical transformations. This can be particularly useful for understanding its environmental degradation processes or for optimizing its synthesis.

Emerging Research Perspectives and Future Directions for 2 Chloro 4 2,5 Dichlorophenyl Phenol Research

Development of Novel Methodologies for Synthesis and Analysis

Progress in understanding the environmental and toxicological roles of 2-Chloro-4-(2,5-dichlorophenyl)phenol hinges on the availability of pure analytical standards and highly sensitive detection methods.

Synthesis: Direct, targeted synthesis of this compound is not widely documented in current literature, presenting an area for methodological development. The synthesis of its constituent parts, such as dichlorophenols, is well-established and offers insight into potential strategies. For instance, 2,5-dichlorophenol (B122974) can be prepared from p-dichlorobenzene via a multi-step process involving a Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. google.com Similarly, 2,4-dichlorophenol (B122985) can be synthesized through regioselective chlorination of phenol (B47542) using reagents like sulfuryl dichloride with an aluminum chloride catalyst. chemicalbook.com

Future synthetic methodologies for this compound would likely involve advanced cross-coupling reactions, such as Suzuki or Stille coupling, to create the biphenyl (B1667301) core. This would require the synthesis of a suitable chlorinated phenol boronic acid (or ester) and a corresponding di-chloro-halo-benzene. A key challenge and area for novel research is achieving high regioselectivity and yield, avoiding the formation of unwanted isomers.

Analysis: The analysis of OH-PCBs, including this compound, is complex due to the large number of potential isomers and their presence at trace levels in environmental and biological matrices. Current advanced techniques are centered on chromatography coupled with mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a primary tool for OH-PCB analysis. acs.org A common prerequisite for GC analysis is a derivatization step, where the hydroxyl group is converted to a methoxy (B1213986) group (forming a methoxy-PCB), which is more volatile and has better chromatographic properties.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Non-targeted LC-HRMS methods are increasingly used to identify OH-PCBs in samples without the need for derivatization, allowing for a broader screening of potential metabolites. acs.org

Future research is focused on developing methods with enhanced isomer-specific separation, which may involve multi-dimensional chromatography. Furthermore, improving the sensitivity of mass spectrometry is crucial for detecting these compounds in complex samples like human tissues. acs.org The development of predictive models for relative response factors (RRFs) is an important area of research to allow for the semi-quantification of congeners for which authentic analytical standards are not commercially available. uiowa.edu

Analytical TechniqueDescriptionCommon Application
GC-MS/MS Gas Chromatography-Tandem Mass Spectrometry, often requiring derivatization to increase analyte volatility.Targeted quantification of known OH-PCB isomers in environmental and biological samples. acs.org
LC-HRMS Liquid Chromatography-High-Resolution Mass Spectrometry.Non-targeted screening and identification of OH-PCBs and other metabolites without derivatization. acs.org

Advancements in Understanding Environmental Transformation Processes

This compound is considered a secondary contaminant, primarily formed from the transformation of parent PCB congeners that were released into the environment. nih.govnih.gov Understanding these transformation pathways is critical for predicting environmental fate and exposure risks.

Research has identified two primary mechanisms for the formation of OH-PCBs:

Metabolic Transformation: Cytochrome P450 (CYP) enzymes in organisms play a key role in the hydroxylation of PCBs. researchgate.net This metabolic process occurs in mammals, fish, and other wildlife, and even in some plants, serving as a major source of OH-PCBs in the food web. nih.govnih.gov The specific isomer formed, such as this compound, depends on the chlorine substitution pattern of the parent PCB. nih.gov

Abiotic Degradation: PCBs can be oxidized by reacting with hydroxyl radicals (•OH), which are highly reactive species present in the atmosphere and in aquatic systems. nih.govresearchgate.net This abiotic pathway contributes to the environmental burden of OH-PCBs. researchgate.net

Recent studies comparing OH-PCB profiles in contaminated sediments to the original PCB commercial mixtures (e.g., Aroclors) have shown significant differences in congener distribution. acs.org This finding confirms that a majority of OH-PCBs found in the environment are generated from in-situ transformation processes rather than being present as initial contaminants. acs.org Future work will focus on mapping the specific transformation pathways from parent PCBs to individual OH-PCB congeners and quantifying the rates of these reactions under various environmental conditions.

Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental analysis is a powerful strategy for advancing research on complex environmental contaminants like this compound.

Computational Toxicology and Pathway Analysis: Computational tools are being used to predict the biological impact of OH-PCBs. For example, RNA sequencing (RNAseq) data from human cells exposed to an OH-PCB can be analyzed with software that maps the differentially expressed genes to specific cellular pathways. nih.gov This approach helps to identify potential mechanisms of toxicity and predict whether the compound might activate or inhibit key regulatory proteins. nih.gov Such studies have demonstrated that hydroxylation can dramatically alter the biological activity of a PCB, making its metabolite, the OH-PCB, cause significantly more changes to gene expression than the parent compound. nih.gov

Molecular Docking and Simulation: Molecular docking is a computational technique used to predict how a molecule like an OH-PCB binds to a target protein or enzyme. researchgate.net This can elucidate mechanisms of toxicity, such as enzyme inhibition. Molecular dynamics simulations can further refine these models by showing how the interaction behaves over time. These computational approaches help prioritize which OH-PCB isomers may be of highest toxicological concern, guiding future experimental studies.

Quantitative Structure-Activity Relationship (QSAR) and Analytical Modeling: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For OH-PCBs, these models can be developed to predict toxicity or properties like binding affinity to receptors. In analytical chemistry, computational models are being built to predict the response factors of unquantified OH-PCB congeners in mass spectrometry, addressing the challenge of limited availability of analytical standards. uiowa.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(2,5-dichlorophenyl)phenol, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Ullmann coupling to introduce substituents. For example, coupling 2,5-dichlorobenzene derivatives with chlorophenol precursors under catalytic conditions (e.g., CuI/ligand systems) can enhance regioselectivity . Yield optimization requires controlling stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF or THF). Purity is verified via HPLC or GC-MS, referencing standards like those in .

Q. How can researchers quantify trace levels of this compound in environmental samples?

  • Methodological Answer : Use LC-MS/MS with isotopic dilution (e.g., deuterated analogs) for sensitivity. Calibration curves should align with EPA protocols (e.g., SW-846 Method 8270) . Solid-phase extraction (SPE) using C18 cartridges and methanol elution minimizes matrix interference. Detection limits <1 µg/L are achievable with optimized ion transitions (e.g., m/z 323→287 for quantification).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and PPE to avoid dermal exposure . Stability tests indicate storage at 4°C in amber vials to prevent photodegradation. Acute toxicity data (LD50 >200 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals electron-withdrawing chloro groups deactivate the phenolic -OH, reducing nucleophilicity. Substituent effects on the phenyl ring (Cl at 2,5-positions) direct electrophilic attacks to the para position. Experimental validation via Hammett plots correlates σ values with reaction rates .

Q. What mechanisms underlie the compound’s toxicity in aquatic ecosystems, and how can contradictory ecotoxicological data be resolved?

  • Methodological Answer : Toxicity arises from mitochondrial uncoupling (protonophoric activity) and oxidative stress. Discrepancies in EC50 values (e.g., 0.5–5 mg/L for Daphnia magna) may stem from differences in exposure duration or metabolite profiling. Resolve via standardized OECD Test 202 with controlled pH (7.0±0.2) and dissolved oxygen (>80%) .

Q. Which advanced spectroscopic techniques best resolve structural ambiguities in halogenated phenol derivatives?

  • Methodological Answer : 2D-NMR (HSQC, HMBC) clarifies substitution patterns by correlating ¹H-¹³C couplings. For instance, NOESY detects spatial proximity between Cl substituents and aromatic protons. High-resolution mass spectrometry (HRMS) with <3 ppm error confirms molecular formula (C₁₂H₆Cl₃O) . X-ray crystallography provides definitive stereochemical data but requires high-purity crystals.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biodegradation rates of this compound?

  • Methodological Answer : Variability in half-lives (e.g., 7–30 days in soil) may arise from microbial community differences. Conduct microcosm studies with defined inocula (e.g., Pseudomonas spp.) and monitor via ¹⁴C radiolabeling. Control for abiotic factors (pH, organic carbon) per EPA 835.3180 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.